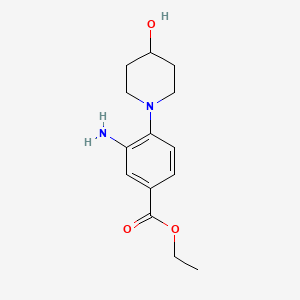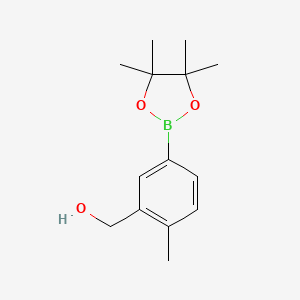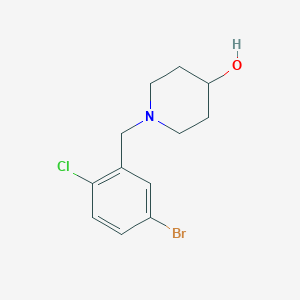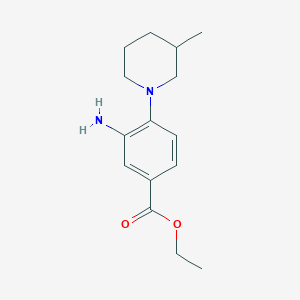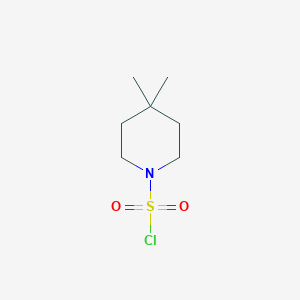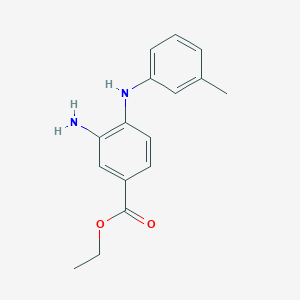
3-((1H-Pyrazol-1-yl)méthyl)pipéridine
Vue d'ensemble
Description
The compound “3-((1H-Pyrazol-1-yl)methyl)piperidine” is a complex organic molecule. It is related to the family of pyrazole compounds, which are five-membered aromatic heterocycles containing two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds can involve various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, new 3-monosubstituted acetylacetone ligands were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Molecular Structure Analysis
The molecular structure of pyrazole compounds is characterized by a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . The new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HL acPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HL acPzMe), were used as supporting ligands for new copper(II) and copper(I) phosphane complexes .Chemical Reactions Analysis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reactivity of these new compounds was investigated and new compounds were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure. For instance, the new 3-monosubstituted acetylacetone ligands were characterized by CHN analysis, 1H-NMR, 13C-NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) .Applications De Recherche Scientifique
Chimie de coordination et formation de complexes métalliques
“3-((1H-Pyrazol-1-yl)méthyl)pipéridine” a été utilisé dans la synthèse de nouveaux complexes de cuivre avec des ligands N,O-donneurs basés sur des motifs pyrazole . Ces ligands favorisent la formation de complexes phosphane de cuivre (II) et de cuivre (I), qui sont importants en chimie de coordination. Les ligands et les complexes ont été caractérisés par diverses méthodes spectroscopiques et par cristallographie aux rayons X, indiquant leur potentiel pour une exploration plus approfondie dans les composés de coordination.
Agents cytotoxiques pour la thérapie anticancéreuse
Des dérivés de ce composé ont été conçus et synthétisés comme des échafaudages cytotoxiques potentiels . Ces dérivés ont montré des résultats prometteurs dans des études in vitro de viabilité cellulaire/cytotoxicité contre des lignées cellulaires de cancer du sein humain. Certains dérivés ont présenté une activité cytotoxique avec des valeurs de CI50 même meilleures que le médicament standard cisplatine, soulignant leur potentiel en tant que thérapeutiques anticancéreux.
Inhibiteurs de la dipeptidylpeptidase 4
Le composé a été utilisé comme intermédiaire dans la préparation de γ-bicycliques hétéroarylpipérazine- et hétéroarylpipéridine-substituées non racémiques prolinylthiazolidines . Ce sont des inhibiteurs sélectifs et actifs par voie orale de la dipeptidylpeptidase 4, qui sont importants dans le traitement du diabète.
Synthèse de pipéridines biologiquement actives
Les dérivés de la pipéridine, y compris ceux dérivés de “this compound”, jouent un rôle important dans l’industrie pharmaceutique . Ils sont présents dans plus de vingt classes de produits pharmaceutiques et d’alcaloïdes. La synthèse de ces dérivés implique diverses réactions intra- et intermoléculaires, conduisant à la formation de composés biologiquement actifs.
Développement de médicaments à base de pyrazole
Le noyau pyrazole, qui fait partie de “this compound”, est crucial dans de nombreux médicaments commercialisés et en phase clinique . Les dérivés du pyrazole ont une large gamme d’activités biologiques et sont utilisés pour traiter des maladies telles que les cancers, les maladies respiratoires, les infections et les maladies neurologiques.
Échafaudage de pyrazolo[3,4-b]pyridine pour le traitement des maladies
Le motif pyrazole est également intégré à l’échafaudage de pyrazolo[3,4-b]pyridine, qui a été utilisé dans la synthèse de composés ayant diverses applications biomédicales . Cela comprend le traitement de maladies présentant des indicateurs de bioactivité significatifs, mettant en évidence la polyvalence du composant pyrazole en chimie médicinale.
Mécanisme D'action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors or activators of their target proteins, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((1H-Pyrazol-1-yl)methyl)piperidine . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Safety and Hazards
Orientations Futures
The future directions for research on pyrazole compounds are likely to involve further exploration of their synthesis techniques and biological activity. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .
Analyse Biochimique
Biochemical Properties
3-((1H-Pyrazol-1-yl)methyl)piperidine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with copper complexes, forming stable compounds that can be characterized by various spectroscopic techniques
Cellular Effects
The effects of 3-((1H-Pyrazol-1-yl)methyl)piperidine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of pyrazole compounds, such as 3-((1H-Pyrazol-1-yl)methyl)piperidine, exhibit various biological activities, including antibacterial, anti-inflammatory, and anticancer properties . These effects are mediated through the modulation of specific cellular pathways and the regulation of gene expression.
Molecular Mechanism
At the molecular level, 3-((1H-Pyrazol-1-yl)methyl)piperidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and stability . Understanding these molecular mechanisms is crucial for developing new therapeutic agents based on this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-((1H-Pyrazol-1-yl)methyl)piperidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo various chemical transformations, affecting their activity and potency . Monitoring these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-((1H-Pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
3-((1H-Pyrazol-1-yl)methyl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of active or inactive metabolites, affecting its overall activity and efficacy . Studying these metabolic pathways is essential for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of 3-((1H-Pyrazol-1-yl)methyl)piperidine within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of 3-((1H-Pyrazol-1-yl)methyl)piperidine affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.
Propriétés
IUPAC Name |
3-(pyrazol-1-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-3-9(7-10-4-1)8-12-6-2-5-11-12/h2,5-6,9-10H,1,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVBYKCAAHNALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397246.png)
![(4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)boronic acid](/img/structure/B1397247.png)

![2-[Benzyl(methyl)amino]acetohydrazide](/img/structure/B1397250.png)
![Ethyl 3-amino-4-[(2-furylmethyl)amino]benzoate](/img/structure/B1397252.png)
![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
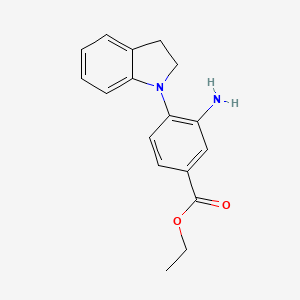
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)
